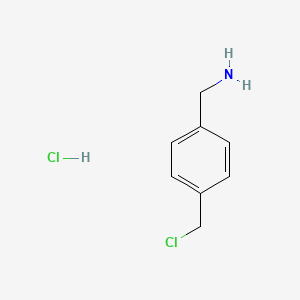(4-(Chloromethyl)phenyl)methanamine hydrochloride
CAS No.: 1194752-34-5
Cat. No.: VC2843682
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1194752-34-5 |
|---|---|
| Molecular Formula | C8H11Cl2N |
| Molecular Weight | 192.08 g/mol |
| IUPAC Name | [4-(chloromethyl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClN.ClH/c9-5-7-1-3-8(6-10)4-2-7;/h1-4H,5-6,10H2;1H |
| Standard InChI Key | JHQBDWOURBEZFD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)CCl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)CCl.Cl |
Introduction
Chemical Identity and Nomenclature
(4-(Chloromethyl)phenyl)methanamine hydrochloride, with the CAS registry number 1194752-34-5, is the hydrochloride salt of (4-(chloromethyl)phenyl)methanamine. The compound features a benzene ring substituted with both an aminomethyl group and a chloromethyl group at para positions . The compound is also known by its systematic name: benzenemethanamine, 4-(chloromethyl)-, hydrochloride (1:1) .
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of (4-(Chloromethyl)phenyl)methanamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1194752-34-5 | |
| Molecular Formula | C₈H₁₁Cl₂N | |
| Molecular Weight | 192.086 g/mol | |
| Exact Mass | 191.027 | |
| Physical State | Solid | |
| Polar Surface Area (PSA) | 26.02 | |
| LogP | 3.3864 | |
| HS Code | 2921499090 |
The compound's LogP value of 3.3864 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The polar surface area (PSA) of 26.02 further supports its potential for crossing biological membranes, as compounds with PSA values less than 60 Ų generally exhibit good cell permeability .
Structural Characteristics
Molecular Structure
(4-(Chloromethyl)phenyl)methanamine hydrochloride consists of a benzene ring with two functional groups in para positions: a chloromethyl group (-CH₂Cl) and an aminomethyl group (-CH₂NH₂). The primary amine is protonated and paired with a chloride counterion in this salt form . The chloromethyl group serves as an important reactive site for nucleophilic substitution reactions, while the protonated amine can participate in acid-base chemistry and form hydrogen bonds.
Spectroscopic Properties
While specific spectroscopic data for (4-(Chloromethyl)phenyl)methanamine hydrochloride is limited in the available sources, it can be characterized using standard analytical techniques including NMR spectroscopy, IR spectroscopy, and mass spectrometry. The compound can be identified by its characteristic ¹H NMR signals corresponding to the aromatic protons, the methylene protons adjacent to the chlorine atom, and the methylene protons adjacent to the amine group .
Synthesis Methods
Several synthetic approaches can be employed to prepare (4-(Chloromethyl)phenyl)methanamine hydrochloride, leveraging the reactivity of related benzyl compounds.
From (4-(Chloromethyl)phenyl)methanol
A potential synthetic route involves the conversion of (4-(chloromethyl)phenyl)methanol (CAS: 16473-35-1) to the corresponding amine through a sequence of reactions. The alcohol can be converted to a leaving group (such as a mesylate or tosylate), followed by nucleophilic substitution with azide and subsequent reduction to the amine. The free amine can then be treated with hydrochloric acid to obtain the hydrochloride salt .
Functional Group Interconversion
Another approach involves selective functionalization of 1,4-bis(chloromethyl)benzene. One chloromethyl group can undergo nucleophilic substitution with ammonia or a protected amine equivalent, followed by deprotection if necessary, and salt formation with hydrochloric acid .
Chemical Reactivity
Nucleophilic Substitution Reactions
The chloromethyl group in (4-(chloromethyl)phenyl)methanamine hydrochloride is susceptible to nucleophilic substitution reactions, making it a valuable synthon in organic synthesis. Nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form new carbon-heteroatom bonds . This reactivity is particularly valuable for the preparation of functionalized benzylamine derivatives for pharmaceutical applications.
Amine Chemistry
The protonated amine in the hydrochloride salt can be deprotonated under basic conditions to generate the free amine, which can then participate in various reactions typical of primary amines, including:
-
Acylation with acid chlorides or anhydrides to form amides
-
Reductive amination with aldehydes or ketones
-
Nucleophilic addition to electron-deficient carbonyl compounds
-
Formation of imines, enamines, or other nitrogen-containing derivatives
Applications in Research and Development
Medicinal Chemistry
Related Compounds and Derivatives
Several structurally related compounds have been studied and utilized in various applications:
(4-(Chloromethyl)phenyl)methanol
This alcohol derivative (CAS: 16473-35-1) is related to the target compound and can serve as a synthetic precursor. It has a melting point of 56.0-60.0°C and shares the reactive chloromethyl group that can undergo nucleophilic substitution reactions .
[4-(4-Methylphenoxy)phenyl]methanamine Hydrochloride
This related compound (CAS: 262862-66-8) features a 4-methylphenoxy group instead of the chloromethyl group. It has been used as an intermediate in pharmaceutical synthesis and has applications in dyes, paints, and cosmetics .
Analytical Methods and Characterization
Standard analytical techniques can be employed for the characterization and quality control of (4-(chloromethyl)phenyl)methanamine hydrochloride:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume